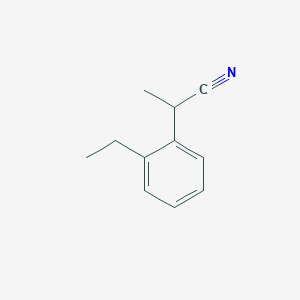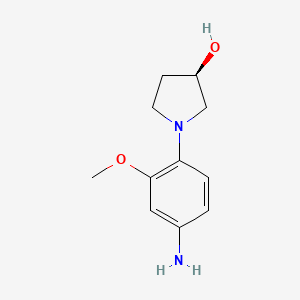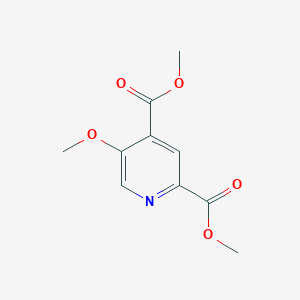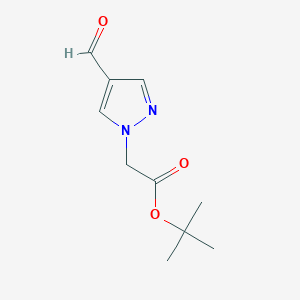
tert-butyl 2-(4-formyl-1H-pyrazol-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
tert-butyl 2-(4-formyl-1H-pyrazol-1-yl)acetate: is an organic compound that features a pyrazole ring substituted with a formyl group and an ester group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-formyl-1H-pyrazol-1-yl)acetate typically involves the reaction of pyrazole derivatives with tert-butyl bromoacetate under basic conditions. The formyl group can be introduced via Vilsmeier-Haack reaction using DMF and POCl3. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods with optimizations for cost, efficiency, and safety.
化学反応の分析
Types of Reactions:
Oxidation: The formyl group in tert-butyl 2-(4-formyl-1H-pyrazol-1-yl)acetate can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
科学的研究の応用
Chemistry: tert-butyl 2-(4-formyl-1H-pyrazol-1-yl)acetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds and can be used in various coupling reactions .
Biology: In biological research, this compound can be used to study enzyme interactions and as a probe in biochemical assays. Its derivatives may exhibit biological activity, making it a candidate for drug discovery.
Medicine: The pyrazole ring is a common motif in many drugs, and modifications of this compound could lead to new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of polymers and advanced materials.
作用機序
The mechanism of action of tert-butyl 2-(4-formyl-1H-pyrazol-1-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The ester group can undergo hydrolysis, releasing the active pyrazole derivative .
類似化合物との比較
- Tert-butyl 2-(4-formylimidazol-1-yl)acetate
- Tert-butyl 2-(4-formyltriazol-1-yl)acetate
- Tert-butyl 2-(4-formylthiazol-1-yl)acetate
Comparison: tert-butyl 2-(4-formyl-1H-pyrazol-1-yl)acetate is unique due to the presence of the pyrazole ring, which imparts specific electronic and steric properties. Compared to imidazole and triazole derivatives, pyrazole compounds often exhibit different reactivity and biological activity. The formyl group in the pyrazole ring can participate in unique reactions that are not possible with other heterocycles .
特性
分子式 |
C10H14N2O3 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
tert-butyl 2-(4-formylpyrazol-1-yl)acetate |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)6-12-5-8(7-13)4-11-12/h4-5,7H,6H2,1-3H3 |
InChIキー |
SJNAMOCXEOEILI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CN1C=C(C=N1)C=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(3-Methyl-2-butenyl)-9-bora-bicyclo[3.3.1]nonane](/img/structure/B8634795.png)
![3-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B8634802.png)
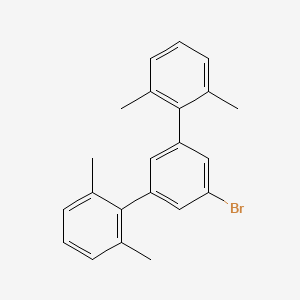
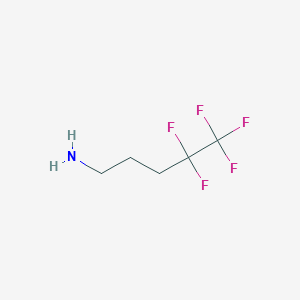
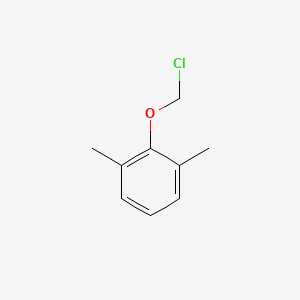
![3-[(3-Chloropropyl)thio]-4-methyl-5-(4-methyl-1,3-oxazol-5-yl)-4H-1,2,4-triazole](/img/structure/B8634826.png)
